A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Gamma-Cyhalothrin-d5
A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Gamma-Cyhalothrin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of gamma-cyhalothrin-d5, a deuterated isotopologue of the potent pyrethroid insecticide, gamma-cyhalothrin. This document is structured to deliver not just data, but a foundational understanding of the spectral features, the rationale behind experimental choices, and a practical protocol for data acquisition.
Introduction: The Role of Isotopic Labeling and NMR in Analytical Chemistry
Gamma-cyhalothrin is a single, highly active stereoisomer of cyhalothrin, widely used in agriculture for its potent insecticidal properties.[1][2] In analytical and metabolic studies, isotopically labeled internal standards are indispensable for accurate quantification by mass spectrometry. Gamma-cyhalothrin-d5, where five hydrogen atoms are replaced by deuterium, serves this critical role.[3]
Deuterium (²H or D) is an isotope of hydrogen containing a proton and a neutron.[4] Its nucleus has a different spin quantum number than a proton (¹H), which makes it effectively "silent" in standard ¹H NMR spectroscopy. This property is exceptionally useful for simplifying complex spectra and confirming signal assignments. By replacing specific protons with deuterium, the corresponding signals disappear from the ¹H NMR spectrum, and any spin-spin coupling interactions with neighboring protons are eliminated.[4][5]
This guide will focus on gamma-cyhalothrin-d5 where the deuterium labels are located on the phenoxy ring, a common labeling pattern for this type of standard.[3][6]
Structural Elucidation: The Impact of Deuteration
The key to interpreting the NMR spectrum is understanding the precise location of the deuterium atoms. In commercially available gamma-cyhalothrin-d5, the five deuterium atoms replace the protons on the terminal phenoxy group.[6]
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In the unlabeled gamma-cyhalothrin, the protons on this phenoxy ring would produce a complex multiplet in the aromatic region of the ¹H NMR spectrum (approximately 7.0-7.5 ppm). In the d5-labeled analogue, this entire set of signals is absent, dramatically simplifying this region and allowing for unambiguous assignment of the remaining aromatic protons on the 3-oxybenzyl moiety.
Predicted ¹H NMR Spectrum of Gamma-Cyhalothrin-d5
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the remaining protons in gamma-cyhalothrin-d5, assuming the spectrum is acquired in a standard solvent like deuterochloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Notes |
| H-α (on benzylic carbon) | ~6.4 | Singlet (s) | N/A | This proton is adjacent to the cyano group and the ester oxygen, leading to a downfield shift. It appears as a singlet. |
| Aromatic Protons (3-oxybenzyl ring) | 7.0 - 7.5 | Multiplets (m) | Various | These four protons will form a complex multiplet pattern typical of a substituted benzene ring. Their signals are now easily distinguished due to the absence of the phenoxy-d5 protons. |
| Vinyl Proton (H-C=C) | ~6.8 | Doublet of doublets (dd) | ~9 Hz, ~1 Hz | This proton is coupled to the adjacent cyclopropyl proton (H-3) and shows long-range coupling to the CF₃ group. |
| Cyclopropyl Proton (H-3) | ~2.2 | Doublet of doublets (dd) | ~9 Hz, ~8 Hz | Coupled to the vinyl proton and the other cyclopropyl proton (H-1). |
| Cyclopropyl Proton (H-1) | ~1.9 | Doublet (d) | ~8 Hz | Coupled primarily to the cyclopropyl proton (H-3). |
| Methyl Protons (gem-dimethyl) | ~1.2, ~1.3 | Singlets (s) | N/A | The two methyl groups on the cyclopropane ring are diastereotopic and thus appear as two distinct singlets. |
Note: Predicted chemical shifts are estimates and can vary based on solvent, concentration, and temperature.[7]
The Effect on the ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, the most significant effect of deuteration is on the signals of the carbons directly bonded to deuterium.
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Signal Disappearance: The five carbons of the phenoxy-d5 ring will exhibit significantly reduced intensity, often to the point of being indistinguishable from the baseline noise.[8] This is due to the splitting of the signal by deuterium (a C-D coupling of ~20-30 Hz) and an increase in relaxation time, which leads to signal broadening and attenuation.
-
Isotope Shifts: Carbons that are two or three bonds away from the deuterium atoms may show a small upfield shift (a β- or γ-isotope effect) of approximately 0.1-0.5 ppm.[9]
Experimental Protocol for NMR Data Acquisition
This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum of gamma-cyhalothrin-d5.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of gamma-cyhalothrin-d5 into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[10][11]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.[10]
-
-
Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[12]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., a 30-degree pulse, 16 scans, a relaxation delay of 1-2 seconds).[13]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks have a correct, positive, absorptive lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[14]
-
Integrate the peaks to determine the relative ratios of the protons.
-
Perform peak picking to label the precise chemical shift of each signal.[12]
-
Conclusion
The ¹H NMR spectrum of gamma-cyhalothrin-d5 provides a clear and simplified fingerprint of the molecule compared to its non-deuterated counterpart. The strategic placement of deuterium labels on the phenoxy ring removes a significant and complex region of signal overlap, facilitating straightforward structural confirmation and purity assessment. This guide provides the predictive data and experimental framework necessary for researchers to confidently acquire and interpret the NMR spectrum of this important analytical standard.
References
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